2-Methylimidazo[1,2-a]pyrazine
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Overview
Description
2-Methylimidazo[1,2-a]pyrazine is a heterocyclic aromatic organic compound. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and drug development. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyrazine rings, with a methyl group attached to the second position of the imidazole ring.
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyrazine and its derivatives have been shown to possess a broad range of biological activity . They have been used as covalent anticancer agents and antituberculosis agents . The primary targets of these compounds are KRAS G12C-mutated cells and Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its targets involves a covalent bond formation . This compound acts as a covalent inhibitor, binding irreversibly to its target, thereby disrupting its function . The compound’s interaction with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Biochemical Pathways
It is known that the compound exhibits significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that it may interfere with the biochemical pathways that these bacteria use for survival and replication.
Pharmacokinetics
The compound’s interaction with molecular bromine and iodine, as well as its antimicrobial action against staphylococcus aureus, suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of its target cells or organisms. For example, it has been shown to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells , and it exhibits antimicrobial properties against Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with molecular bromine and iodine is likely to be affected by the presence and concentration of these elements in the environment . .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a closely related class of compounds, can undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Cellular Effects
Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization .
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with α-haloketones, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyrazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives have been synthesized and studied for their unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the presence of a methyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-4-7(10)9-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKTOIACDXRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-80-3 |
Source
|
Record name | 2-methylimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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